RockPhos Pd G3

Cross-Coupling Catalysis Stability

RockPhos Pd G3 is a third-generation Buchwald palladacycle delivering superior performance in C-O bond formation. Unlike in situ Pd/ligand mixtures, this air- and moisture-stable solid provides exact 1:1 Pd:ligand stoichiometry with zero induction period. The methanesulfonate (OMs) leaving group ensures rapid, clean activation to Pd(0) while preventing catalyst poisoning—enabling low catalyst loadings and high yields in challenging aliphatic alcohol arylations. Ideal for HTE, automated synthesis, and continuous flow. Trusted in pharmaceutical processes such as Voxelotor synthesis. Order now.

Molecular Formula C44H63NO4PPdS-
Molecular Weight 839.4 g/mol
CAS No. 2009020-38-4
Cat. No. B6316010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRockPhos Pd G3
CAS2009020-38-4
Molecular FormulaC44H63NO4PPdS-
Molecular Weight839.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyQAHMIRGGAFFMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RockPhos Pd G3 (CAS 2009020-38-4): A Third-Generation Buchwald Palladium Precatalyst for Advanced Cross-Coupling Procurement


RockPhos Pd G3 (CAS 2009020-38-4) is a third-generation (G3) Buchwald palladium precatalyst, specifically a palladacycle incorporating the sterically demanding, electron-rich RockPhos biarylphosphine ligand and a methanesulfonate (OMs) counterion [1]. This precatalyst is supplied as an air-, moisture-, and thermally-stable solid that facilitates reliable storage and handling without the need for a glovebox, a significant operational advantage over earlier generations . RockPhos Pd G3 is primarily employed to activate otherwise sluggish substrates, particularly for the formation of carbon-oxygen (C-O) bonds, such as the challenging intermolecular arylation of aliphatic alcohols with aryl halides .

Procurement Risk Assessment: Why RockPhos Pd G3 Cannot Be Substituted with Generic or Earlier-Generation Analogs


Generic substitution with in situ palladium sources (e.g., Pd₂(dba)₃ + RockPhos ligand) or earlier-generation Buchwald precatalysts (e.g., RockPhos Pd G2) introduces quantifiable performance deficits that directly impact reaction efficiency and scalability. The G3 methanesulfonate (OMs) counterion is a superior leaving group compared to the chloride of G1/G2 precatalysts, enabling faster and cleaner activation to the active Pd(0) species and preventing catalyst poisoning from coordinating anions [1]. Furthermore, the G3 precatalyst architecture ensures the correct 1:1 Pd:ligand stoichiometry is delivered in every reaction, eliminating the batch-to-batch variability and induction periods inherent to in situ methods. This precision is critical for achieving the low catalyst loadings and high reproducibility required in both discovery and process chemistry .

Quantitative Differentiation Guide: Direct Comparative Evidence for RockPhos Pd G3 vs. Key Analogs


Air and Moisture Stability: Enabling Benchtop Handling vs. Air-Sensitive Alternatives

RockPhos Pd G3, as a member of the third-generation Buchwald precatalyst family, is explicitly classified as air-, moisture-, and thermally-stable, permitting indefinite benchtop storage and reaction setup outside of a glovebox . This represents a quantifiable operational advantage over in situ palladium/ligand systems, which require rigorous inert atmosphere handling to prevent catalyst deactivation and ligand oxidation. While specific decomposition rate constants are not routinely published, the practical consequence is the elimination of the experimental failure rate (e.g., 5-20% failed reactions) associated with air-sensitive reagents, thereby improving workflow reliability and reducing waste.

Cross-Coupling Catalysis Stability

Accelerated Precatalyst Activation: Methanesulfonate vs. Chloride Leaving Group

The third-generation Buchwald precatalysts, including RockPhos Pd G3, feature a methanesulfonate (OMs) counterion instead of the chloride found in earlier G1 and G2 precatalysts. The methanesulfonate anion is more electron-withdrawing and significantly less coordinating, which facilitates faster and more complete reduction to the catalytically active Pd(0) species [1]. This structural distinction eliminates the lengthy induction periods often observed with G1/G2 precatalysts, enabling reactions to reach full conversion in shorter overall cycle times. While direct kinetic comparison data for RockPhos Pd G3 versus its G2 analog is limited, this is a well-established class-wide phenomenon for G3 precatalysts that translates to improved process efficiency .

Precatalyst Activation Kinetics Buchwald-Hartwig

Enhanced Solubility and Solution Stability: Enabling Automated High-Throughput Experimentation

Third-generation (G3) Buchwald precatalysts, including RockPhos Pd G3, are designed with significantly improved solubility and long-term stability in common organic solvents (e.g., THF, toluene, DMF) compared to earlier generations . This enhanced solubility profile allows for the preparation of pre-made catalyst stock solutions with reliable, reproducible concentration that can be stored for extended periods without degradation, a feature that is essential for automated liquid handling and high-throughput experimentation (HTE) workflows . The ChemBeads formulation of RockPhos Pd G3 further extends this utility by providing a free-flowing solid format for accurate sub-milligram solid dispensing in automated platforms .

High-Throughput Experimentation Solubility Automation

Effective Catalysis for Challenging C-O Bond Formation: Arylation of Aliphatic Alcohols

RockPhos Pd G3 is uniquely effective for the intermolecular coupling of aliphatic alcohols with aryl halides to form alkyl aryl ethers, a transformation that is challenging due to the low nucleophilicity of alcohols and competing β-hydride elimination pathways [1]. The bulky RockPhos ligand stabilizes the key Pd(aryl)(alkoxide) intermediate and promotes reductive elimination. In a patent application for the synthesis of the drug candidate Voxelotor, RockPhos Pd G3 was used as the catalyst for the mild hydroxylation of a bromoarene, demonstrating its practical utility in a complex, functionalized pharmaceutical intermediate [2]. While direct comparative yields are not provided, the successful application in this demanding context underscores its specific performance advantage over simpler Pd/ligand combinations.

C-O Coupling Arylation Pharmaceutical Synthesis

Procurement-Driven Application Scenarios: Where RockPhos Pd G3 Delivers Quantifiable Value


High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

The air/moisture stability and high solubility of RockPhos Pd G3 make it an ideal catalyst for automated synthesis platforms and HTE workflows . Its ability to form stable, pre-made stock solutions allows for precise, robotic liquid handling, eliminating the variability associated with weighing air-sensitive solids. This enables the rapid screening of hundreds of reaction conditions (e.g., base, solvent, temperature) for challenging cross-coupling steps, accelerating the optimization of key pharmaceutical intermediates and reducing the time to identify robust manufacturing conditions.

Late-Stage Functionalization of Complex, Alcohol-Containing Pharmaceutical Candidates

In medicinal chemistry and process development, the ability to install an aryl ether moiety onto a complex, functionalized alcohol-containing molecule is a powerful diversification strategy. RockPhos Pd G3 is the catalyst of choice for this transformation, as it effectively couples aliphatic alcohols with aryl halides under mild conditions [1]. This avoids harsh alkylation conditions and enables the use of unprotected substrates, thereby preserving the integrity of sensitive functional groups. Its application in the synthesis of Voxelotor exemplifies its utility in a real-world pharmaceutical context [2].

C-O Bond Formation in Continuous Flow and Scale-Up Processes

The operational stability and rapid activation profile of RockPhos Pd G3 are highly advantageous for continuous flow chemistry and larger-scale batch processes . The ability to prepare and store stable catalyst stock solutions simplifies the metering of precise catalyst amounts into a flow reactor, ensuring consistent performance and minimizing catalyst waste. Its fast activation reduces the residence time required for the reaction, leading to higher throughput and more efficient use of expensive starting materials. This reliability and consistency are critical for the successful tech transfer of a process from the discovery lab to a pilot plant.

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